2,4-Dichloro-5-(iodomethyl)pyrimidine

CAS No.: 7627-44-3

Cat. No.: VC2470652

Molecular Formula: C5H3Cl2IN2

Molecular Weight: 288.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7627-44-3 |

|---|---|

| Molecular Formula | C5H3Cl2IN2 |

| Molecular Weight | 288.9 g/mol |

| IUPAC Name | 2,4-dichloro-5-(iodomethyl)pyrimidine |

| Standard InChI | InChI=1S/C5H3Cl2IN2/c6-4-3(1-8)2-9-5(7)10-4/h2H,1H2 |

| Standard InChI Key | NEIMQFSSWKAYTR-UHFFFAOYSA-N |

| SMILES | C1=C(C(=NC(=N1)Cl)Cl)CI |

| Canonical SMILES | C1=C(C(=NC(=N1)Cl)Cl)CI |

Introduction

Chemical Identity and Nomenclature

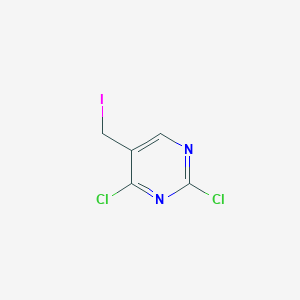

2,4-Dichloro-5-(iodomethyl)pyrimidine is identified by its unique chemical structure featuring a pyrimidine ring with specific substituents. The compound is known by several names and identifiers which are essential for accurate scientific communication and database searches.

Primary Identifiers

The compound is primarily identified through its CAS registry number and IUPAC name. The CAS number serves as a unique identifier in chemical databases and literature.

| Identifier Type | Value |

|---|---|

| IUPAC Name | 2,4-dichloro-5-(iodomethyl)pyrimidine |

| CAS Registry Number | 7627-44-3 |

Synonyms and Alternative Names

Several alternative names exist for this compound in the scientific literature and commercial catalogs:

-

2,4-dichloro-5-iodomethyl-pyrimidine

-

2,6-Dichlor-5-iodmethylpyrimidin

-

Dichloroiodomethylpyrimidine

Physical and Chemical Properties

Understanding the physical and chemical properties of 2,4-Dichloro-5-(iodomethyl)pyrimidine is crucial for its handling, storage, and application in research settings.

Basic Properties

The fundamental properties of the compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C5H3Cl2IN2 |

| Molecular Weight | 288.90 g/mol |

| LogP | 2.71840 |

| HS Code | 2933599590 |

The molecular formula confirms the presence of five carbon atoms, three hydrogen atoms, two chlorine atoms, one iodine atom, and two nitrogen atoms in the structure . The molecular weight of approximately 288.90 g/mol reflects the combined atomic weights of these constituent elements .

Structural Identifiers

For computational chemistry and database searching, the following structural identifiers are valuable:

| Identifier Type | Value |

|---|---|

| Canonical SMILES | C1=C(C(=NC(=N1)Cl)Cl)CI |

| InChI | InChI=1S/C5H3Cl2IN2/c6-4-3(1-8)2-9-5(7)10-4/h2H,1H2 |

| InChI Key | NEIMQFSSWKAYTR-UHFFFAOYSA-N |

These standardized identifiers enable precise structural representation in chemical databases and computational tools, facilitating structure-based searches and analyses .

Structural Characteristics

Core Structure

2,4-Dichloro-5-(iodomethyl)pyrimidine features a pyrimidine ring as its core structure. Pyrimidine is a heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Substituents

The compound has three key substituents on the pyrimidine ring:

-

Two chlorine atoms at positions 2 and 4

-

An iodomethyl group at position 5

The presence of these halogen substituents significantly influences the chemical reactivity and potential applications of the compound. The SMILES notation (C1=C(C(=NC(=N1)Cl)Cl)CI) confirms this structural arrangement, showing the pyrimidine ring with the two chlorine atoms and the iodomethyl group at their respective positions .

Comparison with Related Compounds

Structural Analogs

2,4-Dichloro-5-(iodomethyl)pyrimidine belongs to a larger family of halogenated pyrimidines. Some structural analogs include:

-

2,4-Dichloro-5-methylpyrimidine (lacking the iodine atom)

-

4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine (containing a methylthio group instead of hydrogen at position 2)

The related compound 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine (CAS No. 917895-51-3) differs by having the chlorine atoms at positions 4 and 6 rather than 2 and 4, and by incorporating a methylthio group at position 2. It has a molecular formula of C5H3Cl2IN2S and a molecular weight of 320.97 g/mol .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume